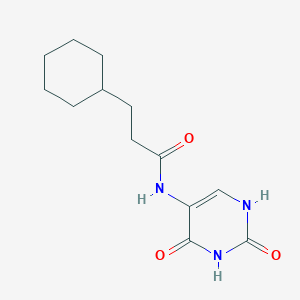
3-cyclohexyl-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-cyclohexyl-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)propanamide” is a complex organic molecule. It is related to a class of compounds known as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . These compounds have been synthesized for various purposes, including antimicrobial activity .
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reactions of these compounds with ethyl bromoacetate and chloroacetonitrile proceeded under formation of the corresponding S-alkylated derivatives .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its formula. The compound contains a cyclohexyl group, a propanamide group, and a 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl group . The exact structure would need to be confirmed by techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound, like other similar compounds, can undergo various chemical reactions. For example, the reaction with ω-bromoacetophenone and ethyl 4-chloroacetoacetate resulted in the formation of triazolothiadiazines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its structure and the properties of similar compounds. For example, the compound has a molecular formula of C4H3N4O2 and an average mass of 139.092 Da .Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications, particularly in the field of antimicrobial research .
Propiedades
IUPAC Name |
3-cyclohexyl-N-(2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-11(7-6-9-4-2-1-3-5-9)15-10-8-14-13(19)16-12(10)18/h8-9H,1-7H2,(H,15,17)(H2,14,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGPPPRUCWLEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5488520.png)
![N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide](/img/structure/B5488525.png)
![5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl 4-methylbenzenesulfonate](/img/structure/B5488543.png)
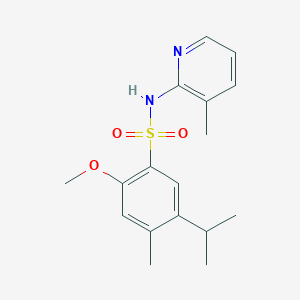
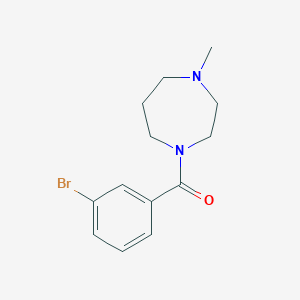
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B5488555.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5488560.png)
![3-[(2-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5488568.png)
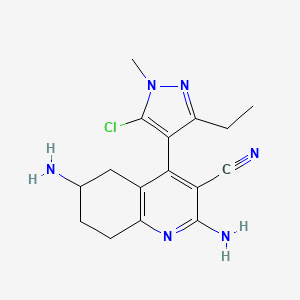
![5-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3(2H)-one](/img/structure/B5488580.png)
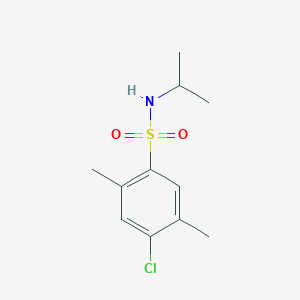

![N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5488592.png)
![1-({2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinyl}oxy)acetone](/img/structure/B5488608.png)